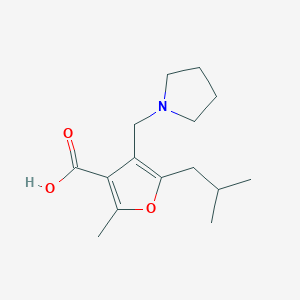

5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid

Description

5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid (CAS: 435341-88-1) is a furan-based heterocyclic compound featuring a pyrrolidine-substituted methyl group at the 4-position, an isobutyl group at the 5-position, and a methyl group at the 2-position. Its molecular formula is C₁₅H₂₃NO₃, with a molecular weight of 265.35 g/mol .

Properties

IUPAC Name |

2-methyl-5-(2-methylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-10(2)8-13-12(9-16-6-4-5-7-16)14(15(17)18)11(3)19-13/h10H,4-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZKLDYJMQRCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)CC(C)C)CN2CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963024 | |

| Record name | 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-88-1 | |

| Record name | 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid involves multiple steps, typically starting with the formation of the furan ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.

Scientific Research Applications

5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers use this compound to investigate its interactions with biological molecules and its potential effects on cellular processes.

Medicine: It may be explored for its therapeutic potential, including its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail .

Comparison with Similar Compounds

Analogous Furan Derivatives

The most structurally similar compounds are listed in the product catalog of Shanghai PI Chemicals Ltd. :

| Compound ID | Substituents (Position 4/5) | Heterocyclic Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| PI-19583 (Target) | 4-(Pyrrolidin-1-ylmethyl), 5-Isobutyl | Furan | C₁₅H₂₃NO₃ | 265.35 | 435341-88-1 |

| PI-19581 | 4-(Pyrrolidin-1-ylmethyl), 5-tert-Butyl | Furan | C₁₅H₂₃NO₃ | 265.35 | 435341-86-9 |

| PI-19582 | 4-(Morpholin-4-ylmethyl), 5-Isobutyl | Furan | C₁₅H₂₃NO₄ | 281.35 | 435341-87-0 |

Key Observations :

- Polarity : The morpholine substituent in PI-19582 introduces an additional oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the pyrrolidine group in PI-19583. This may influence solubility and pharmacokinetic properties.

- Molecular Weight : The morpholine analog (PI-19582) has a higher molecular weight (281.35 vs. 265.35) due to the oxygen atom in its structure.

Thiophene-Based Analog

A structurally related compound, 5-isopropyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS: 952959-50-1), replaces the furan core with a thiophene ring .

| Property | 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic Acid | 5-Isopropyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid |

|---|---|---|

| Core Heterocycle | Furan (Oxygen-containing) | Thiophene (Sulfur-containing) |

| Substituents | 5-Isobutyl, 4-Pyrrolidinylmethyl | 5-Isopropyl, 4-Methyl, 2-Pyrrolyl |

| Molecular Formula | C₁₅H₂₃NO₃ | C₁₄H₁₇NO₂S |

| Key Functional Groups | Carboxylic Acid, Pyrrolidine | Carboxylic Acid, Pyrrole |

Key Observations :

- Lipophilicity : Thiophene derivatives generally exhibit higher lipophilicity than furan analogs due to sulfur’s lower electronegativity, which may enhance membrane permeability.

- Substituent Effects : The isopropyl group in the thiophene analog is less bulky than the isobutyl group in the target compound, possibly reducing steric constraints.

Research Findings and Implications

Pharmacological Potential

- The thiophene analog’s sulfur atom may confer distinct metabolic stability compared to furan-based compounds .

Q & A

What are the established synthetic routes for 5-isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Focus

The compound is synthesized via multi-step protocols involving furan ring functionalization and pyrrolidine substitution. A common approach includes:

- Step 1 : Condensation of a substituted furan-3-carboxylic acid precursor with isobutyl and methyl groups under acidic conditions.

- Step 2 : Introduction of the pyrrolidine moiety via reductive amination or nucleophilic substitution, requiring catalysts like palladium or nickel .

- Step 3 : Purification via column chromatography or recrystallization using DMF/acetic acid mixtures .

Key Variables : Solvent polarity (e.g., DCM/DMF mixtures), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of amine to furan precursor) critically affect yields (reported 60–75%) .

How can researchers validate the structural integrity of this compound and its intermediates?

Basic Research Focus

Structural characterization requires a combination of spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine-CH₂ at δ ~3.2 ppm, furan protons at δ ~6.5–7.0 ppm) .

- HPLC-MS : Purity assessment (>98%) and molecular ion detection ([M+H]+ at m/z 266.35) .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

What strategies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

Advanced Research Focus

SAR studies focus on:

- Pyrrolidine substitution : Replacing pyrrolidine with morpholine (as in analog C₁₅H₂₃NO₄, CAS 435341-87-0) to modulate lipophilicity and binding affinity .

- Isobutyl chain modification : Shortening or branching the chain to assess steric effects on target interactions.

- Bioisosteric replacement : Substituting the furan ring with pyrazole or thiophene to evaluate metabolic stability .

Methodology : Comparative assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (using PubChem CID data) .

How can researchers optimize the synthesis of derivatives with enhanced solubility or stability?

Advanced Research Focus

Derivative optimization involves:

- Solubility : Introducing polar groups (e.g., hydroxyl, carboxylate) at the 4-position via alkylation or ester hydrolysis .

- Stability : Adjusting pH during synthesis (pH 6–8) to prevent furan ring degradation.

- Protecting groups : Using tert-butyl esters (e.g., tert-butyl 4-{[...]}-piperazine-1-carboxylate) to stabilize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.